molecular formula C22H22N4O4 B11006169 N-(1H-indol-5-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide

N-(1H-indol-5-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide

Cat. No.: B11006169
M. Wt: 406.4 g/mol
InChI Key: DJFIOEBBGXRINU-UHFFFAOYSA-N
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Description

N-(1H-INDOL-5-YL)-2-{1-[2-(4-METHOXYPHENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETAMIDE is a complex organic compound that features an indole ring, a methoxyphenyl group, and an imidazolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-INDOL-5-YL)-2-{1-[2-(4-METHOXYPHENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, where the indole derivative reacts with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Imidazolidinyl Moiety: The imidazolidinyl ring is formed through a cyclization reaction involving the condensation of an appropriate diamine with a diacid chloride.

    Final Coupling Reaction: The final step involves coupling the indole derivative with the imidazolidinyl moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-INDOL-5-YL)-2-{1-[2-(4-METHOXYPHENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazolidinyl ring.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride and alkyl halides in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of reduced imidazolidinyl derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(1H-INDOL-5-YL)-2-{1-[2-(4-METHOXYPHENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1H-INDOL-5-YL)-2-{1-[2-(4-METHOXYPHENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1H-INDOL-5-YL)-2-{1-[2-(4-HYDROXYPHENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETAMIDE
  • **N-(1H-INDOL-5-YL)-2-{1-[2-(4-CHLOROPHENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETAMIDE

Uniqueness

N-(1H-INDOL-5-YL)-2-{1-[2-(4-METHOXYPHENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETAMIDE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

N-(1H-indol-5-yl)-2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C22H22N4O4/c1-30-17-5-2-14(3-6-17)9-11-26-21(28)19(25-22(26)29)13-20(27)24-16-4-7-18-15(12-16)8-10-23-18/h2-8,10,12,19,23H,9,11,13H2,1H3,(H,24,27)(H,25,29)

InChI Key

DJFIOEBBGXRINU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CC(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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